Spiro[tetralin-2,1'-cyclopentane]-1-one
Description
Spiro[tetralin-2,1'-cyclopentane]-1-one is a spirocyclic compound featuring a tetralin (a fused bicyclic system of benzene and cyclohexane) connected to a cyclopentane ring via a spiro carbon atom. For example, spiro[3H-chromene-2,1'-cyclopentane]-4-one (CAS 62756-19-8) is synthesized using cyclopentanone and 2'-hydroxyacetophenone as upstream reagents . This implies that this compound could be synthesized via similar strategies, substituting tetralin precursors for chromene derivatives.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
spiro[3,4-dihydronaphthalene-2,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C14H16O/c15-13-12-6-2-1-5-11(12)7-10-14(13)8-3-4-9-14/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
HCACYAWPHUFVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar spirocyclic structures exhibit significant antitumor properties. For instance, derivatives of tetralone scaffolds have been studied for their ability to inhibit cancer cell proliferation. A notable example includes the tetralone derivative which demonstrated effective cytotoxicity against various cancer cell lines, suggesting that spiro[tetralin-2,1'-cyclopentane]-1-one may share similar properties .
Antibacterial Properties
Spiro compounds have also been investigated for their antibacterial activities. Studies have shown that certain spirocyclic compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antibiotics . The unique structure of this compound could enhance its interaction with bacterial targets.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of spiro compounds. The ability to modulate neurotransmitter systems may position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This is particularly relevant given the increasing prevalence of these conditions globally .
Polymer Chemistry
In material sciences, spiro compounds like this compound are being explored as building blocks for synthesizing advanced polymers. Their unique structural properties allow for the development of materials with tailored mechanical and thermal properties .
Fluorescent Dyes
The incorporation of spiro structures into fluorescent dyes is another area of interest. These compounds can serve as fluorescent probes in biological imaging due to their distinctive optical properties, which can be fine-tuned through chemical modifications .
Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of various tetralone derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the tetralone scaffold significantly influenced biological activity .
Case Study 2: Antibacterial Testing
In another investigation, a series of spirocyclic compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results revealed that some derivatives showed remarkable inhibition zones, indicating their potential as new antibacterial agents. Further studies are required to elucidate the mechanisms underlying this activity .
Comparison with Similar Compounds
Spiro[3H-chromene-2,1'-cyclopentane]-4-one
- Structure : Combines a chromene (benzopyran) ring with a cyclopentane via a spiro junction.
- Synthesis: Produced from cyclopentanone and 2'-hydroxyacetophenone through acid- or base-catalyzed condensation .
- Applications : Used as a precursor for pharmaceuticals and fragrances due to its rigid, oxygenated framework .
- Key Difference : The chromene ring introduces oxygen atoms, enhancing polarity compared to the all-carbon tetralin system.
Spiro[cyclopentane-1,3'-indolin]-2'-one Derivatives
- Structure : Features a spiro junction between cyclopentane and an oxindole (indoline-2-one) ring.
- Synthesis: Achieved via organocascade reactions using methyleneindolinones and bromo-nitropropane under mild conditions .
- Applications : Exhibits antimalarial activity and MDM2-p53 inhibitory properties, highlighting pharmaceutical relevance .
- Key Difference : The indole moiety introduces nitrogen, enabling hydrogen bonding and bioactivity distinct from tetralin-based systems.
Applanatumol A (Spiro[benzo furan-2,1'-cyclopentane])
- Structure : Natural product with a hexacyclic skeleton containing a spiro[benzofuran-cyclopentane] motif .
- Synthesis: Isolated from Ganoderma applanatum fungi, suggesting biosynthetic pathways over laboratory synthesis.
- Applications : Studied for anticancer and anti-inflammatory properties.
- Key Difference : The benzofuran ring system confers unique electronic properties and natural product complexity.
Tedisamil Sesquifumarate
- Structure: Pharmaceutical compound with a spiro[cyclopentane-1,9'-diazabicyclo[3.3.1]nonane] core .
- Synthesis : Complex multi-step synthesis involving diazabicyclic intermediates.
- Applications : Potassium channel blocker used as an antiarrhythmic agent.
- Key Difference : Incorporation of nitrogen-rich bicyclic systems enhances pharmacological targeting compared to hydrocarbon-rich tetralin derivatives.
Comparative Analysis Table
Pharmacological and Industrial Relevance
- Pharmaceuticals : Spirocyclopentane motifs are prevalent in bioactive molecules (e.g., Tedisamil’s antiarrhythmic activity , spirooxindoles’ antimalarial properties ).
- Material Science : Rigid spiro frameworks improve thermal stability in polymers and fragrances .
- Natural Products : Compounds like applanatumol A underscore the structural diversity achievable with spiro junctions .
Preparation Methods
SnAP Reagent-Mediated Synthesis
Bode’s tin amine protocol (SnAP) enables the synthesis of spiropiperidines via radical intermediates. SnAP reagents (e.g., organotin compounds) react with ketones to form imines, which undergo homolytic C–Sn bond cleavage and radical cyclization. While primarily used for nitrogen-containing spirocycles, this method could be adapted for oxygen-based systems by modifying the SnAP reagent to target a cyclopentane-tetralin junction.
Cycloaddition Approaches
[6+3] and [3+2] cycloadditions have been employed for spirocyclic amines. For example, Guo et al. utilized a silver-catalyzed [6+3] cycloaddition between tropone and azomethine ylides to form tricyclic spiropiperidines. Analogously, a Diels-Alder reaction between a tetralin-derived diene and a cyclopentane-containing dienophile could yield the target spirocompound.
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
